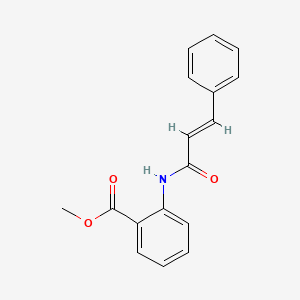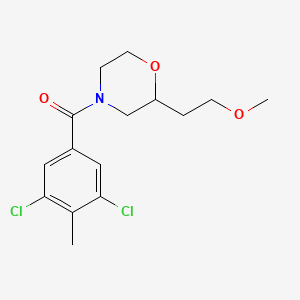![molecular formula C15H20N2O2 B5638193 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide is a chemical compound studied for various scientific purposes. While exact introductory details specific to this compound are limited, it is structurally similar to compounds analyzed for their structural and electronic properties.
Synthesis Analysis
The synthesis of compounds structurally similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves cross-coupling reactions. For instance, compounds like 2-(pyridyl)anilines and 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides are synthesized using these methods, indicating a possible synthetic route for our compound of interest as well (Rebstock et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible analyses. These studies reveal information on the conformation, charge distribution, and electronic properties of the molecules (Aayisha et al., 2019).
Chemical Reactions and Properties
Compounds similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide have been shown to undergo deprotonation reactions when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction is key in understanding the compound's behavior in organic synthesis and its reactivity towards other chemical agents (Rebstock et al., 2003).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-8-12(9-7-11)17-10-4-5-13(17)18/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZAAGBWIONIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5638110.png)
![4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one](/img/structure/B5638125.png)

![[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5638142.png)


![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)
![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5638200.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)
![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)
![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)